2-(丁基氨基)乙酸乙酯

描述

Ethyl 2-(butylamino)acetate is a chemical compound that is related to various other ethyl esters with amino substituents. While the specific compound ethyl 2-(butylamino)acetate is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties. These related compounds serve as intermediates or products in organic synthesis and have been characterized using various analytical techniques.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with aldehydes and ethyl acetoacetate, as seen in the formation of β-amino ketones, which are intermediates in the synthesis of N-arylpiperidone . Another synthesis method mentioned is the mixed anhydride method IBCF/HOBt, which was used to synthesize S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound with a chiral center and amino substituent . Additionally, the recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate in the presence of triethylamine leads to the formation of ethyl 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1H-4,5-dihydropyrrole-3-carboxylates . These methods highlight the versatility of reactions involving amino acids and esters.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as 2D NMR spectroscopy and X-ray crystallography. For instance, the structural confinement and stereochemistry of β-amino ketones were explained using these methods . The crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined to crystallize in the orthorhombic space group with specific cell parameters and exhibits both inter and intramolecular hydrogen bonds . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of amino esters and their utility in synthesizing more complex molecules. The formation of β-amino ketones as intermediates suggests that such compounds can undergo further reactions to yield diverse structures . The recyclization reaction mentioned in paper also indicates the potential for creating cyclic compounds with amino ester functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the types of bonds present. The presence of hydrogen bonds, as seen in the crystal structures of the compounds discussed, suggests that these molecules may have higher melting points and boiling points due to the additional energy required to break these interactions . The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate implies optical activity, which is an important property in the development of pharmaceuticals .

科学研究应用

增强记忆力

对2-(丁基氨基)乙酸乙酯的类似化合物的研究,例如2-(芳基氨基)乙基2-[1-(吡啶-2-基)乙氧基]乙酸,显示出增强记忆能力的潜力。在一项涉及小鼠的研究中,该化合物的施用显着降低了记忆测试中的错误频率,表明其在认知增强或治疗记忆相关疾病方面的潜在应用 (Li Ming-zhu, 2010)。

海洋真菌化合物

2-(丁基氨基)乙酸乙酯与源自海洋真菌的化合物具有结构相似性。对海洋真菌青霉菌的研究导致了新化合物的分离,表明2-(丁基氨基)乙酸乙酯类结构在发现具有各种应用的新型生物活性物质方面的潜力 (Hong-Hua Wu et al., 2010)。

酶促动力学拆分

与2-(丁基氨基)乙酸乙酯结构相关的化合物,例如1,4-苯二氧杂环-2-羧酸乙酯,已用于酶促动力学拆分过程中。这些过程对于生产对映体纯化合物至关重要,对药物合成具有重要应用 (S. Kasture et al., 2005)。

气味阈值和感官特性

对各种乙酸酯的研究,包括乙酸丁酯(一种与2-(丁基氨基)乙酸乙酯结构相似的化合物),表明它们在影响气味阈值和感官特性方面发挥着重要作用。这表明在香精香料工业中的潜在应用 (G. Takeoka et al., 1996)。

化学合成与催化

2-(丁基氨基)乙酸乙酯和相关化合物在化学合成和催化中具有应用。例如,他们参与复杂反应以产生各种有机化合物,表明它们在有机化学和材料科学中的用途 (I. Yavari et al., 2002)。

工业和环境应用

乙酸乙酯和乙酸丁酯,与2-(丁基氨基)乙酸乙酯相关的化合物,在工业中广泛用作溶剂。它们的应用延伸到纤维素、油漆、涂料和橡胶工业。此外,还研究了它们的环境影响和回收方法,表明它们在工业和环境化学中的重要性 (C. Scala et al., 2002)。

安全和危害

作用机制

Target of Action

Ethyl 2-(butylamino)acetate is a chemical compound used for industrial and scientific research . .

Mode of Action

It’s known that the compound can interact with other substances to form new complexes .

Biochemical Pathways

In this process, a modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol, which was then condensed with acetyl-CoA through an alcohol acetyltransferase .

Pharmacokinetics

It’s known that the compound has a boiling point of 3279±250 °C, a density of 106 g/mL at 25 °C, and a water solubility of 499g/L at 21℃ .

Action Environment

The action of Ethyl 2-(butylamino)acetate can be influenced by various environmental factors. For instance, during handling and storage, it’s recommended to avoid dust formation and breathing mist, gas, or vapors . Moreover, the compound should be stored at 2-8°C .

属性

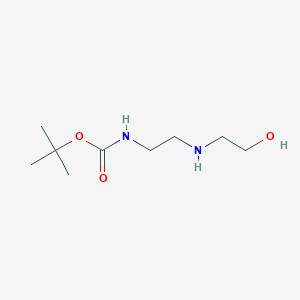

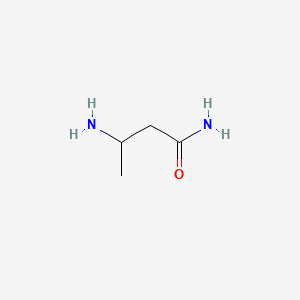

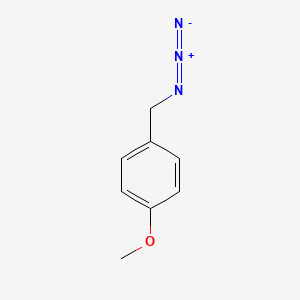

IUPAC Name |

ethyl 2-(butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGRDHUZSJJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442346 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3182-83-0 | |

| Record name | ethyl 2-(butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

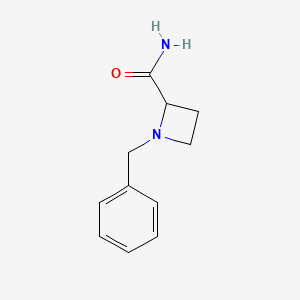

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)